molecular formula C20H17N5O5 B2428391 9-(2,4-dimethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898443-03-3

9-(2,4-dimethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2428391
CAS RN: 898443-03-3
M. Wt: 407.386
InChI Key: BDZFUEZPOPNZRO-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide, commonly known as DX-619, is a purine derivative that has been synthesized and extensively studied for its potential application as an anticancer agent. This compound is a member of the xanthine family of purines and has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.

Scientific Research Applications

Synthesis and Material Science

Compounds with structural similarities to 9-(2,4-dimethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide have been explored for their unique properties in the synthesis of novel materials. For instance, aromatic polyamides with pendant dimethoxy-substituted triphenylamine units exhibit good solubility, thermal stability, and electrochromic properties, indicating their potential in creating flexible polymer films with specific optical and electronic functionalities (Chang & Liou, 2008).

Antiviral Research

The purine base structure is a key component in antiviral research. Specific modifications to the purine structure have led to the development of compounds with potent activity against various viruses. For example, 9-[2-(Phosphonomethoxy)alkoxy]purines exhibit significant antiviral properties, highlighting the therapeutic potential of purine derivatives in treating viral infections (Duckworth et al., 1991).

Chemical Synthesis and Drug Design

The versatility of purine derivatives also extends to the synthesis of functionalized amino acid derivatives, demonstrating their role in designing anticancer agents. These compounds, through specific structural modifications, have shown cytotoxicity against human cancer cell lines, suggesting a pathway for developing new therapeutic agents (Kumar et al., 2009).

Molecular Docking and Antimicrobial Evaluation

The application of purine derivatives in antimicrobial research is further emphasized through synthesis, characterization, and docking studies. For instance, certain derivatives have been evaluated for their antimicrobial properties, providing insights into their potential as antimicrobial agents (Talupur et al., 2021).

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-29-12-6-7-13(14(9-12)30-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)10-4-3-5-11(26)8-10/h3-9,26H,1-2H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZFUEZPOPNZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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